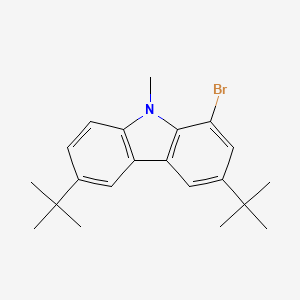
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields, including organic electronics and pharmaceuticals. The compound’s unique structure, featuring bromine and tert-butyl groups, imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) . The bromination step typically involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the aromatic ring structure.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel polymers and materials with specific electronic properties.
Chemical Research: The compound serves as a building block for the synthesis of complex organic molecules and is used in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole involves its interaction with molecular targets through its aromatic structure and functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and interaction with other molecules. The pathways involved include:
Electron Transfer: The compound can participate in electron transfer reactions due to its aromatic structure.
Binding to Enzymes: In biological systems, it can bind to specific enzymes, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole can be compared with other carbazole derivatives, such as:
3,6-Di-tert-butylcarbazole: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-3,6-di-tert-butylcarbazole: Similar structure but without the methyl group, leading to variations in chemical properties and uses.
9H-Carbazole, 1-bromo-3,6-bis(1,1-dimethylethyl)-: Another derivative with different substituents, affecting its electronic and physical properties.
The uniqueness of this compound lies in its specific combination of bromine, tert-butyl, and methyl groups, which impart distinct chemical properties and make it suitable for specialized applications.
Propriétés
Formule moléculaire |
C21H26BrN |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
1-bromo-3,6-ditert-butyl-9-methylcarbazole |
InChI |
InChI=1S/C21H26BrN/c1-20(2,3)13-8-9-18-15(10-13)16-11-14(21(4,5)6)12-17(22)19(16)23(18)7/h8-12H,1-7H3 |
Clé InChI |
OPODVNGMESISPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3Br)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
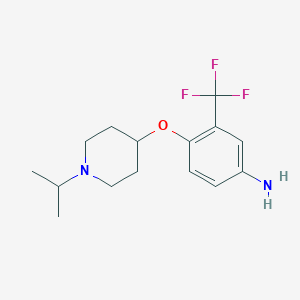
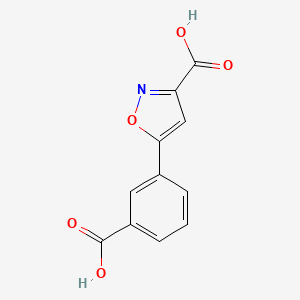
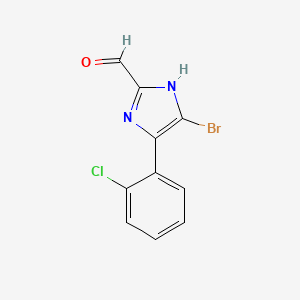

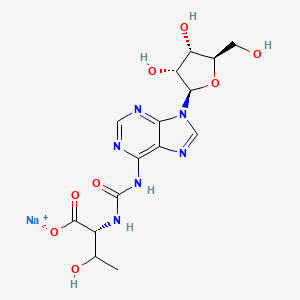
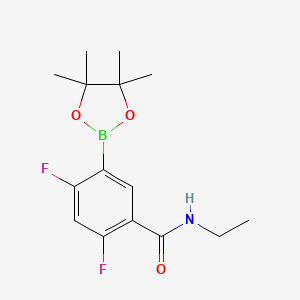
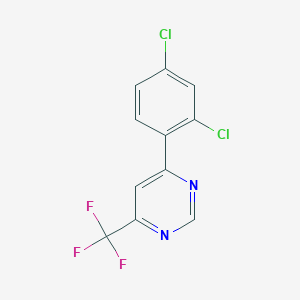
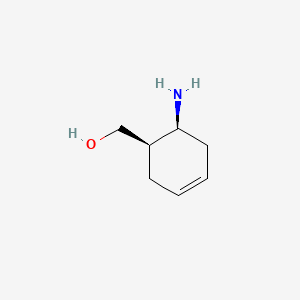
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
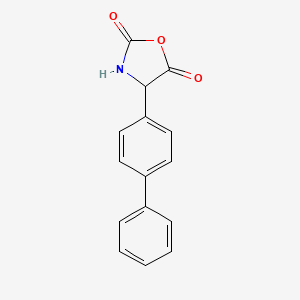
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
